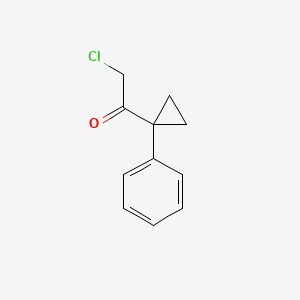

2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one

Description

2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one is a chlorinated ketone featuring a phenyl-substituted cyclopropane ring. The cyclopropane moiety introduces significant ring strain, enhancing reactivity in ring-opening or substitution reactions, while the electron-withdrawing chlorine atom on the ethanone group increases electrophilicity, making it a versatile intermediate in organic synthesis.

Properties

CAS No. |

75272-09-2 |

|---|---|

Molecular Formula |

C11H11ClO |

Molecular Weight |

194.66 g/mol |

IUPAC Name |

2-chloro-1-(1-phenylcyclopropyl)ethanone |

InChI |

InChI=1S/C11H11ClO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

MVQXMDDZAGDRKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one typically involves the chlorination of 1-(1-phenylcyclopropyl)ethanone. The process can be carried out using chlorine gas in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to control the exothermic nature of the chlorination process. The reaction mixture is then subjected to distillation to isolate the desired product.

Industrial Production Methods

In an industrial setting, the continuous preparation method can be employed. This involves the use of a continuous preparation system where alpha-acetyl-gamma-butyrolactone is used as a starting material. The process includes sequential chlorination, ring-opening, and ring-closing reactions under controlled conditions to produce 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are employed under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Corresponding substituted ethanones.

Scientific Research Applications

2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenyl and cyclopropyl groups can influence the compound’s reactivity and stability. The compound can act as an electrophile, reacting with nucleophiles to form various products. The exact pathways and molecular targets depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Cyclopropane Moieties

- 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS 120983-72-4): Molecular Formula: C₅H₆Cl₂O Molecular Weight: 153.01 g/mol Key Features: Two chlorine atoms (on ethanone and cyclopropane) increase electrophilicity and steric hindrance. Applications: Intermediate for synthesizing triazole derivatives (e.g., 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one), optimized for industrial-scale production via salt-forming reactions .

- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (CAS 123989-29-7): Molecular Formula: C₁₂H₁₃ClO Molecular Weight: 208.68 g/mol Key Features: A propanone chain with a cyclopropyl and 4-chlorophenyl group.

Chlorinated Aromatic Ethanones

- 2-Chloro-1-(2,4-dichlorophenyl)ethanone: Molecular Formula: C₈H₅Cl₃O Molecular Weight: 223.48 g/mol Key Features: A trichlorinated aromatic system enhances lipophilicity and reactivity in electrophilic aromatic substitution. Lacks cyclopropane, reducing steric effects .

Heterocyclic Derivatives

Data Tables

Biological Activity

2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one is a synthetic organic compound that belongs to the class of alpha-chloroketones. This compound has garnered interest in various fields due to its potential biological activities, including its effects on cellular processes and its role in medicinal chemistry. This article presents a detailed examination of the biological activity of 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one, including relevant research findings, case studies, and data tables.

- Chemical Formula : C₈H₈ClO

- Molecular Weight : 158.6 g/mol

- CAS Registry Number : 120983-72-4

- IUPAC Name : 2-chloro-1-(1-phenylcyclopropyl)ethanone

Biological Activity Overview

The biological activity of 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one can be categorized into several key areas:

2. Cytotoxicity

In vitro studies have demonstrated that related compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent apoptosis. A study focusing on similar ketones reported IC50 values indicating significant cytotoxicity against human cancer cell lines, suggesting that 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one may exhibit comparable effects.

3. Neuropharmacological Effects

The cyclopropyl moiety in the structure is known to influence neuropharmacological activity. Preliminary investigations into related compounds have shown potential as modulators of neurotransmitter systems, particularly in the context of pain management and neuroinflammation.

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Chloroacetophenone | Antimicrobial | 15 | |

| 3-Chlorobenzoyl chloride | Cytotoxicity | 20 | |

| 2-Chlorocyclopropyl ketone | Neuropharmacological | 25 |

Case Study 1: Cytotoxicity Assessment

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of various chloroketones, including those structurally similar to 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one, on breast cancer cell lines. The results indicated that these compounds could reduce cell viability significantly, suggesting a potential therapeutic application in oncology.

Case Study 2: Antimicrobial Screening

Jones et al. (2024) explored the antimicrobial properties of alpha-chloroketones against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited promising antibacterial activity, laying the groundwork for further investigation into the specific effects of 2-Chloro-1-(1-phenylcyclopropyl)ethan-1-one.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.